molecular formula C19H20N2OS B244422 N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide

Número de catálogo B244422
Peso molecular: 324.4 g/mol
Clave InChI: IRFKFZNSGXXVKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.

Mecanismo De Acción

BTA-EG6 exerts its effects by binding to the ATP-binding site of the Hsp90 chaperone protein, thereby inhibiting its function. This leads to the degradation of client proteins, including various oncogenic proteins, and ultimately results in the inhibition of cancer cell growth. BTA-EG6 also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their hydrophobic regions, thereby preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the Hsp90 chaperone protein. It has also been shown to reduce the levels of various oncogenic proteins, such as HER2, Akt, and Bcr-Abl, in cancer cells. In addition, BTA-EG6 has been shown to reduce the levels of amyloid-beta and alpha-synuclein proteins in vitro, suggesting its potential use in the treatment of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BTA-EG6 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. It has also been extensively studied, with many publications reporting its effects on various cancer cell lines and neurodegenerative disease models. However, one limitation of BTA-EG6 is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain experiments.

Direcciones Futuras

There are several future directions for the study of BTA-EG6. One area of research is the development of more potent and selective inhibitors based on the structure of BTA-EG6. Another area of research is the investigation of the effects of BTA-EG6 on other disease models, such as infectious diseases and autoimmune disorders. Additionally, the use of BTA-EG6 in combination with other drugs or therapies may enhance its effectiveness in treating various diseases.

Métodos De Síntesis

BTA-EG6 can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 4-bromobenzyl chloride, followed by the reaction of the resulting product with 5-bromopentanoyl chloride. The final product is obtained after purification using column chromatography.

Aplicaciones Científicas De Investigación

BTA-EG6 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and glioblastoma, by targeting the Hsp90 chaperone protein. BTA-EG6 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In addition, BTA-EG6 has been used as a tool compound in drug discovery, as it can serve as a starting point for the development of more potent and selective inhibitors.

Propiedades

Fórmula molecular

C19H20N2OS

Peso molecular

324.4 g/mol

Nombre IUPAC

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]pentanamide

InChI

InChI=1S/C19H20N2OS/c1-2-3-8-18(22)20-13-14-9-11-15(12-10-14)19-21-16-6-4-5-7-17(16)23-19/h4-7,9-12H,2-3,8,13H2,1H3,(H,20,22)

Clave InChI

IRFKFZNSGXXVKZ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

SMILES canónico

CCCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.